molecular formula C12H14ClNO2 B2738794 2-Chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone CAS No. 1537816-91-3

2-Chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone

Cat. No.: B2738794
CAS No.: 1537816-91-3
M. Wt: 239.7
InChI Key: LVSFXNVPVYTMOZ-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone is a useful research compound. Its molecular formula is C12H14ClNO2 and its molecular weight is 239.7. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has shown that certain triazine antifolates exhibit significant anticancer activity against various types of cancers. For instance, a study by Corbett et al. (1982) highlighted the effectiveness of a specific triazine folate antagonist against colon adenocarcinomas and murine ovarian tumors. This suggests potential applications of related compounds, such as 2-Chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone, in cancer treatment (Corbett et al., 1982).

Electrochemical Synthesis

Another application lies in electrochemical synthesis. Nematollahi et al. (2014) described electrochemical syntheses of benzoquinone derivatives, which are relevant to the chemical class of this compound. Such syntheses are crucial in developing new compounds with potential pharmacological activities (Nematollahi, Momeni & Khazalpour, 2014).

Heterocyclic Chemistry

The compound also finds relevance in heterocyclic chemistry. Geerts and Plas (1978) investigated the transformations of heterocyclic halogeno compounds with nucleophiles, which is pertinent to understanding the chemical behavior and potential applications of this compound in synthesizing new heterocyclic compounds (Geerts & Plas, 1978).

Synthesis of Benzoxazine Derivatives

Kobayashi et al. (2009) demonstrated the synthesis of 4-alkylidene-4H-3,1-benzoxazine derivatives, which are structurally related to the compound . Such synthetic methods can be essential for developing new pharmaceuticals or materials (Kobayashi, Okamura & Konishi, 2009).

Photoreactive Properties

The compound may also have applications in photoreactive studies. Castellan et al. (1990) explored the photochemistry of an O-methylated α-carbonyl β-1 lignin model dimer, which shares similarities in chemical structure. Understanding these properties could lead to applications in photochemistry and material sciences (Castellan et al., 1990).

Crystal Structures and Electrochemical Properties

Suetrong et al. (2021) studied dihydro-benzoxazine dimer derivatives, closely related to this compound, focusing on their crystal structures and electrochemical properties. This research has implications for developing materials with specific electronic or structural characteristics (Suetrong et al., 2021).

Properties

IUPAC Name

2-chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-8-3-4-10-11(5-8)16-9(2)7-14(10)12(15)6-13/h3-5,9H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSFXNVPVYTMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=C(O1)C=C(C=C2)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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